17-Methoxycarbonyl Loteprednol

Beschreibung

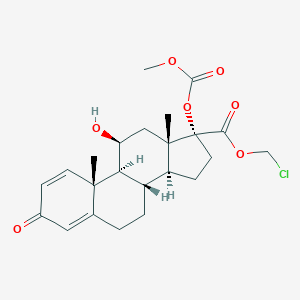

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXERAGCQPJPJOT-NGVSTBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure, Synthesis, and Structural Chemical Relationships

Definitive Chemical Nomenclature and Stereochemistry of 17-Methoxycarbonyl Loteprednol (B1675157)

The precise chemical name for 17-Methoxycarbonyl Loteprednol is chloromethyl 11β-hydroxy-17α-[(methoxycarbonyl)oxy]-3-oxoandrosta-1,4-diene-17β-carboxylate. drugbank.com This nomenclature delineates the specific arrangement of functional groups on the core steroid structure.

The stereochemistry of the androstane (B1237026) core is crucial for its biological activity and is defined by the specific spatial orientation of its chiral centers. Based on the established stereochemistry of the loteprednol scaffold, the stereochemical configuration of this compound is presumed to be (8S, 9S, 10R, 11S, 13S, 14S, 17R). This configuration is foundational to its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 265651-89-6 |

| Molecular Formula | C23H29ClO7 |

Comparative Structural Analysis: this compound vs. Loteprednol Etabonate

The structural similarities and differences between this compound and Loteprednol Etabonate are pivotal to understanding their respective chemical properties.

Ester Moiety Variations at the C-17 Position

The primary distinguishing feature between these two molecules lies in the ester substituent at the 17α-hydroxyl group. In this compound, this position is occupied by a methoxycarbonyl group (-COOCH3). In contrast, Loteprednol Etabonate possesses an ethoxycarbonyl group (-COOCH2CH3) at the same position. nih.govnih.gov This seemingly minor difference in the alkyl portion of the ester can influence physicochemical properties such as lipophilicity and susceptibility to enzymatic hydrolysis, which in turn can affect the compound's potency and metabolic profile.

At the 17β-position, both compounds feature a chloromethyl ester group, a key structural element contributing to the "soft steroid" nature of the loteprednol family.

Table 2: Comparison of C-17 Substituents

| Compound | C-17α Substituent | C-17β Substituent |

|---|---|---|

| This compound | Methoxycarbonyloxy | Chloromethyl carboxylate |

Significance of the C-20 Ketone Absence in the Loteprednol Scaffold

A defining characteristic of the loteprednol scaffold, shared by both this compound and Loteprednol Etabonate, is the absence of the typical C-20 ketone found in traditional corticosteroids like prednisolone (B192156). Instead, the C-17 position is directly attached to a carboxylic acid derivative. This structural modification is a cornerstone of the "soft drug" design concept. The C-20 ketone is often implicated in certain side effects of corticosteroids. Its replacement with a metabolically labile ester group at C-17 allows for a predictable, one-step deactivation to a significantly less active carboxylic acid metabolite. This rapid metabolism at the site of action is intended to minimize systemic exposure and the associated risks.

Synthetic Methodologies for Loteprednol Etabonate and its Analogs

The synthesis of loteprednol etabonate and its analogs, including this compound, generally originates from well-established corticosteroid precursors.

Prednisolone-Derived Synthetic Pathways

Loteprednol etabonate is synthesized through structural modifications of prednisolone-related compounds. nih.govresearchgate.net The synthetic strategies often involve the oxidative cleavage of the C-20 ketone and C-21 hydroxyl group of a prednisolone derivative to form a 17β-carboxylic acid. This intermediate is then subjected to esterification to introduce the desired functional groups at the C-17 position.

Specific Synthesis of this compound

While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from the established pathways for loteprednol etabonate. Given that this compound is often classified as a related substance or impurity of Loteprednol Etabonate, it is likely synthesized using a similar multi-step process from a common intermediate.

The key differentiating step would be the introduction of the methoxycarbonyl group at the 17α-hydroxyl position. This would likely be achieved by reacting the 17α-hydroxy, 17β-carboxylic acid intermediate with methyl chloroformate or a similar methylating agent, in contrast to the use of ethyl chloroformate for the synthesis of loteprednol etabonate. The final step would involve the esterification of the 17β-carboxylic acid to form the chloromethyl ester.

Isomers and Stereoisomers within the Loteprednol Chemical Space

The loteprednol molecule, like all corticosteroids, is built upon a rigid tetracyclic carbon skeleton known as the cyclopentanoperhydrophenanthrene nucleus. This core structure possesses multiple chiral centers, leading to a large number of possible stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, is critical for the molecule's biological activity and its ability to bind to glucocorticoid receptors. patsnap.comtga.gov.au

The biologically active form of loteprednol has a precisely defined three-dimensional structure. The IUPAC name for the parent compound, loteprednol, and its etabonate ester specifies the configuration at each chiral center. For instance, the IUPAC name for loteprednol etabonate is chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate. nih.gov This designation indicates the specific stereochemical configuration at seven key chiral carbons within the steroid nucleus. Any deviation in the configuration at any of these centers would result in a different stereoisomer, which would likely exhibit significantly different physical properties and biological activity.

Besides stereoisomers, which have the same chemical formula and bond connectivity but differ in the spatial arrangement of atoms, other types of isomers, such as positional isomers, may exist as related substances within the loteprednol chemical space. synthinkchemicals.com

Key Chiral Centers of Loteprednol Etabonate

| Carbon Atom Position | Stereochemical Configuration |

|---|---|

| C-8 | S |

| C-9 | S |

| C-10 | R |

| C-11 | S |

| C-13 | S |

| C-14 | S |

| C-17 | R |

Identification and Characterization of Impurities and Degradation Products in Loteprednol Etabonate Preparations, with Specific Reference to this compound

The quality, safety, and efficacy of an active pharmaceutical ingredient (API) such as Loteprednol Etabonate are dependent on its purity. nih.gov The manufacturing process and storage conditions can lead to the formation of impurities, which may include synthetic intermediates, by-products, or degradation products. synthinkchemicals.com Regulatory guidelines necessitate the identification, characterization, and quantification of these impurities to ensure the final drug product meets stringent quality standards.

Among the known related substances of Loteprednol Etabonate is the compound This compound , also referred to in scientific literature as LE-methyl ester . nih.gov This compound is structurally very similar to the parent drug, Loteprednol Etabonate. The primary structural difference lies in the ester group at the 17α-position of the steroid. Loteprednol Etabonate possesses a 17α-[(ethoxycarbonyl)oxy] group, whereas this compound features a 17-((methoxycarbonyl)oxy) group. fda.govkmpharma.in This subtle difference—an ethyl group being replaced by a methyl group—classifies it as a significant process-related impurity that requires careful monitoring.

The characterization and quantification of this compound and other impurities in Loteprednol Etabonate are typically achieved using advanced analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net One validated HPLC method successfully resolved Loteprednol Etabonate from four of its major related substances, including this compound (LE-methyl ester). nih.gov This method utilized a phenyl-stationary phase under isocratic conditions, demonstrating its capability to separate these closely related compounds. nih.gov The study established key validation parameters for the LE-methyl ester, confirming the method's sensitivity and precision for its detection. nih.gov

Other identified impurities and degradation products in Loteprednol Etabonate preparations include:

PJ-90 and PJ-91 : These are the two primary inactive carboxylic acid metabolites of Loteprednol Etabonate. nih.govfda.gov The drug is intentionally designed as a "soft drug" to rapidly metabolize into these inactive forms to minimize systemic side effects. wikipedia.orgresearchgate.net

LE-11-keto : This impurity is characterized by the oxidation of the 11β-hydroxy group to a ketone. nih.gov

Photodegradation Products : When exposed to light, Loteprednol Etabonate can undergo rearrangement to form various photoproducts. nih.govnih.gov

Forced degradation studies under stress conditions (such as acid, base, oxidation, and heat) are also employed to identify potential degradation pathways and the resulting products, ensuring that analytical methods are stability-indicating. researchgate.netkoreascience.kr

Selected Impurities and Degradation Products of Loteprednol Etabonate

| Compound Name | Type | Lower Limit of Detection (% Level in LE) |

|---|---|---|

| This compound (LE-methyl ester) | Process Impurity / Related Substance | 0.003% |

| PJ-90 (Δ¹-Cortienic acid) | Metabolite / Degradation Product | 0.002% |

| PJ-91 (Δ¹-Cortienic acid etabonate) | Metabolite / Degradation Product | 0.001% |

| LE-11-keto | Process Impurity / Degradation Product | 0.004% |

Data sourced from a validated HPLC purity testing method. nih.gov

Molecular and Cellular Pharmacological Mechanisms

Glucocorticoid Receptor Binding Dynamics and Affinity Studies

The cornerstone of corticosteroid action is the binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The affinity and kinetics of this binding are critical determinants of a drug's potency and efficacy.

Comparative Receptor Binding Affinity of Loteprednol (B1675157) Etabonate and Analogues

Loteprednol etabonate exhibits a notably high affinity for the glucocorticoid receptor. Preclinical studies have demonstrated that its binding affinity is approximately 4.3 times greater than that of dexamethasone (B1670325), a potent and widely used corticosteroid. This high affinity is a key factor in its potent anti-inflammatory effects. When compared to prednisolone (B192156), another commonly used corticosteroid, loteprednol etabonate also demonstrates a favorable binding profile, contributing to its clinical efficacy.

| Compound | Relative Binding Affinity (vs. Dexamethasone) |

|---|---|

| Loteprednol Etabonate | 4.3 |

| Dexamethasone | 1.0 |

| Prednisolone | Data not available for direct comparison |

Kinetic Aspects of Receptor Association and Dissociation

Studies on other glucocorticoids, such as dexamethasone, have shown that the process is more complex than a simple bimolecular interaction, suggesting a multi-step binding mechanism. The dissociation of the ligand from the receptor is a critical step in terminating the signal and allowing for the recycling of the receptor. The favorable therapeutic profile of loteprednol etabonate suggests an optimal balance between its association and dissociation kinetics, allowing for potent activity with a reduced potential for side effects due to its rapid metabolism to inactive forms.

Intracellular Signal Transduction Pathways Modulated by Loteprednol Derivatives

Upon binding to the glucocorticoid receptor, the activated steroid-receptor complex translocates to the nucleus, where it modulates gene expression. This genomic action is the primary mechanism of corticosteroid-induced anti-inflammatory effects. However, corticosteroids can also exert non-genomic effects by interacting with other intracellular signaling pathways.

Loteprednol derivatives, through the activation of the GR, can influence key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By repressing the activity of pro-inflammatory transcription factors like NF-κB, loteprednol can decrease the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. The modulation of the MAPK pathway can further contribute to the suppression of inflammatory responses. The precise quantitative effects of 17-Methoxycarbonyl Loteprednol on these pathways require further investigation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, primarily revolving around the inhibition of the production of inflammatory mediators. This is achieved through the modulation of key enzymes and pathways involved in the inflammatory cascade.

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)

A central mechanism of action for corticosteroids is the induction of a class of proteins known as lipocortins (or annexins). patsnap.com Lipocortin-1, in particular, plays a crucial role in the anti-inflammatory effects of glucocorticoids. patsnap.com Once synthesized, lipocortin-1 inhibits the activity of phospholipase A2 (PLA2). patsnap.com

Inhibition of Arachidonic Acid Release and Eicosanoid Biosynthesis

Phospholipase A2 is the enzyme responsible for cleaving arachidonic acid from the cell membrane phospholipids. patsnap.com By inhibiting PLA2, lipocortin-1 effectively blocks the release of arachidonic acid. patsnap.com Arachidonic acid is the precursor for the synthesis of a large family of potent pro-inflammatory mediators known as eicosanoids. patsnap.com This family includes prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. patsnap.com

Therefore, by preventing the initial release of arachidonic acid, this compound effectively shuts down the entire eicosanoid biosynthesis cascade. patsnap.com This leads to a broad-spectrum anti-inflammatory effect, as the production of numerous downstream inflammatory mediators is suppressed. patsnap.com Studies on loteprednol etabonate have shown its ability to significantly inhibit the release of prostaglandin (B15479496) E2 (PGE2) by reducing the expression of COX-2. arvojournals.org

| Compound | Inhibition of Pro-inflammatory Mediators (IC50) |

|---|---|

| Loteprednol Etabonate | IC50 values for cytokine and PGE2 inhibition are reported to be below 10 nM in various cell types. arvojournals.org |

| Dexamethasone | Demonstrates comparable potency to Loteprednol Etabonate in inhibiting cytokine and PGE2 release. arvojournals.org |

| Prednisolone Acetate | Less potent and efficacious in reducing cytokine and PGE2 release compared to Loteprednol Etabonate and Dexamethasone. arvojournals.org |

Modulation of Pro-inflammatory Gene Expression

The anti-inflammatory effects of this compound, a corticosteroid, are rooted in its ability to modulate the expression of genes involved in the inflammatory cascade. This modulation occurs primarily through its interaction with the glucocorticoid receptor (GR). tandfonline.comnih.gov Upon administration, the lipophilic steroid molecule diffuses across the cell membrane and binds to the GR in the cytoplasm. wikipedia.org This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the formation of an activated steroid-receptor complex. patsnap.com

This activated complex then translocates into the nucleus, where it exerts its genomic effects through two principal mechanisms: transactivation and transrepression. tandfonline.commdpi.com

Transactivation: The activated GR complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. mdpi.com This binding typically upregulates the transcription of anti-inflammatory proteins. A key example is the increased production of lipocortin-1 (also known as annexin (B1180172) A1). patsnap.comnih.gov Lipocortin-1 inhibits the enzyme phospholipase A2, which is critical for the release of arachidonic acid from cell membranes. patsnap.comnih.gov By blocking this initial step, the subsequent production of potent inflammatory mediators, including prostaglandins and leukotrienes, is effectively suppressed. patsnap.com

Transrepression: Perhaps more critical to its anti-inflammatory action, the GR complex can repress the expression of pro-inflammatory genes without directly binding to DNA. tandfonline.com It achieves this by interacting with and inhibiting key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). tandfonline.comnih.gov These transcription factors are pivotal in orchestrating the inflammatory response by driving the expression of a wide array of pro-inflammatory molecules. The inhibition of NF-κB, for instance, leads to a decreased synthesis of pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and cell adhesion molecules that are essential for recruiting immune cells to the site of inflammation. wikipedia.orgpatsnap.comnih.gov

Investigating the Molecular Basis for Reduced Systemic Glucocorticoid Effects (e.g., Impact on Intraocular Pressure Mechanisms)

A significant attribute of corticosteroids based on the loteprednol structure is a reduced propensity to cause systemic side effects, most notably the elevation of intraocular pressure (IOP), a major risk for glaucoma. arvojournals.orgnih.govnih.gov This favorable safety profile is not accidental but is the result of a deliberate "soft drug" or retrometabolic drug design strategy. wikipedia.orgtandfonline.com The molecular basis for this reduced side-effect profile lies in its unique chemical structure and predictable metabolic pathway. nih.gov

Unlike traditional ketone-based corticosteroids such as dexamethasone or prednisolone, loteprednol and its analogues feature a metabolically labile ester group at the carbon-20 (C-20) position. nih.gov This structural modification is the key to its safety profile. Following administration and exertion of its therapeutic effect via glucocorticoid receptor activation, the compound is rapidly and predictably metabolized by endogenous esterase enzymes present in ocular tissues. wikipedia.orgnih.gov This enzymatic hydrolysis cleaves the ester bond, converting the active drug into inactive metabolites, namely Δ¹-cortienic acid derivatives. wikipedia.org These metabolites have no significant affinity for the glucocorticoid receptor and are thus pharmacologically inert. tandfonline.com

The mechanism of glucocorticoid-induced ocular hypertension involves changes in the trabecular meshwork (TM), the primary tissue responsible for draining aqueous humor from the eye. nih.govdovepress.com Prolonged activation of glucocorticoid receptors in the TM can lead to an increase in the deposition of extracellular matrix proteins like fibronectin and glycosaminoglycans. nih.govdovepress.com This accumulation increases the resistance to aqueous humor outflow, resulting in elevated IOP. nih.gov

Because this compound is designed to be rapidly inactivated, the duration of potent glucocorticoid activity within the eye is significantly shortened. nih.govtandfonline.com This rapid metabolic clearance minimizes the sustained receptor activation in the trabecular meshwork that is believed to trigger the pathological changes leading to increased outflow resistance. nih.govnih.gov Consequently, the risk of clinically significant IOP elevation is substantially lower compared to corticosteroids that are metabolized more slowly. arvojournals.orgnih.gov

Clinical research on the closely related compound, loteprednol etabonate, substantiates this principle. Multiple studies have demonstrated a significantly lower incidence of IOP elevation (defined as an increase of ≥10 mm Hg) compared to other potent ophthalmic steroids. arvojournals.orgnih.govnih.gov

| Compound | Patient Cohort | Incidence of IOP Elevation (≥10 mm Hg) | Study Duration |

|---|---|---|---|

| Loteprednol Etabonate | Long-term use (≥28 days) | 1.5% | ≥28 days |

| Loteprednol Etabonate | Short-term use (<28 days) | 0.8% | <28 days |

| Prednisolone Acetate | Comparative long-term studies | 11.3% | ≥28 days |

| Dexamethasone (with Tobramycin) | Comparative long-term studies | 5.2% | ≥28 days |

Data compiled from studies on Loteprednol Etabonate, a structurally and mechanistically similar soft corticosteroid. arvojournals.org

This combination of potent, site-specific anti-inflammatory action followed by rapid conversion to inactive metabolites forms the molecular basis for the reduced systemic and local side effects observed with this class of soft corticosteroids. patsnap.comtandfonline.com

Pharmacokinetics and Biotransformation Studies Preclinical Focus

Absorption and Ocular Permeation Mechanisms

The effective delivery of topically applied ophthalmic drugs is largely dependent on their ability to permeate the corneal layers. The physicochemical properties of 17-Methoxycarbonyl Loteprednol (B1675157), particularly its lipophilicity, play a crucial role in its absorption and ocular permeation.

Role of Lipid Solubility in Cell Penetration

In Vitro and Ex Vivo Ocular Tissue Permeation Models

Preclinical evaluation of ocular drug delivery relies heavily on in vitro and ex vivo models that mimic the barrier properties of the cornea. These models are instrumental in determining the permeability characteristics of new chemical entities like 17-Methoxycarbonyl Loteprednol.

In vitro models often utilize cultured corneal epithelial cells, such as human or rabbit primary cells or immortalized cell lines, grown on permeable supports to form a multilayered barrier. These systems allow for the assessment of transepithelial permeability and potential cellular toxicity.

Ex vivo models employ excised animal corneas (e.g., from rabbits or bovines) mounted in a Franz diffusion cell apparatus. This setup provides a more physiologically relevant barrier, incorporating all corneal layers.

Studies on the related compound, loteprednol etabonate, using such models have provided valuable insights into its permeation kinetics. For instance, ex vivo studies with rabbit corneas have been used to determine its transcorneal permeation coefficient.

Table 1: Ex Vivo Transcorneal Permeation of Loteprednol Etabonate

| Parameter | Value | Model System |

|---|---|---|

| Transcorneal Permeation Coefficient (P) | 1.11 × 10⁻⁵ cm/s | Rabbit Cornea |

| Permeation Flux (Jss) | 82.12 ± 3.70 µg/cm²/h | Rabbit Cornea with in-situ gel formulation |

Biotransformation Pathways and Metabolite Characterization

A key feature of "soft" steroids like this compound is their designed metabolic instability, leading to rapid conversion into inactive metabolites at the site of action. This biotransformation is a critical factor in their favorable safety profile.

Enzymatic Hydrolysis of the 17-Ester Function (e.g., by Paraoxonase 1)

The primary route of metabolism for loteprednol analogues is the enzymatic hydrolysis of the ester group at the 17-position of the steroid nucleus. This reaction is catalyzed by esterases present in ocular tissues and plasma. Studies on loteprednol etabonate have identified paraoxonase 1 (PON1), an enzyme associated with high-density lipoproteins, as a key player in its hydrolysis in human plasma. nih.gov It is highly probable that this compound undergoes a similar enzymatic cleavage of its methoxycarbonyl group.

Identification and Inactivation Mechanisms of Primary Metabolites (PJ-90, PJ-91)

Preclinical metabolism studies on loteprednol etabonate have consistently identified two primary metabolites: PJ-90 (Δ¹-cortienic acid) and PJ-91 (Δ¹-cortienic acid etabonate). nih.gov These metabolites are formed through the hydrolysis of the ester linkages. PJ-91 is the initial inactive metabolite, which can be further metabolized to PJ-90. Both PJ-90 and PJ-91 are considered inactive, as the carboxylic acid moiety at the 17-position prevents binding to glucocorticoid receptors. Following ocular administration of loteprednol etabonate in rabbits, both the parent drug and its inactive metabolites have been detected in the cornea, aqueous humor, and iris-ciliary body, with the highest concentrations found in the cornea. nih.gov This indicates that the biotransformation to inactive metabolites occurs readily within the target ocular tissues.

Metabolic Profile of this compound in Preclinical Models

While a specific metabolic profile for this compound is not available in the public domain, valuable inferences can be drawn from studies on loteprednol etabonate in rabbit models. Following a single ocular dose of loteprednol etabonate, the parent compound and its metabolites, PJ-90 and PJ-91, were quantifiable in various ocular tissues. The distribution and concentration of these compounds provide a likely blueprint for the metabolic fate of this compound.

Table 2: Ocular Tissue Distribution of Loteprednol Etabonate and its Metabolites in Rabbits

| Tissue | Compound | Peak Concentration (Cmax) |

|---|---|---|

| Cornea | Loteprednol Etabonate | ~1,160 ng/g |

| Metabolites (PJ-90 & PJ-91) | Present | |

| Aqueous Humor | Loteprednol Etabonate | ~72.4 ng/mL |

| Metabolites (PJ-90 & PJ-91) | Present | |

| Iris-Ciliary Body | Loteprednol Etabonate | Present |

| Metabolites (PJ-90 & PJ-91) | Present |

Note: The data presented is for Loteprednol Etabonate and serves as an illustrative profile for its methoxycarbonyl analogue.

In these preclinical models, the levels of both loteprednol etabonate and its metabolites were highest in the cornea, suggesting it is a primary site of both drug penetration and deactivation. nih.gov The presence of substantial amounts of metabolites in the iris-ciliary body also indicates metabolic activity in deeper ocular structures. nih.gov Importantly, systemic absorption of loteprednol etabonate and its metabolites is typically below the limit of quantification in plasma following ocular administration, underscoring the localized action and metabolism of this class of soft steroids. nih.gov

Systemic Distribution and Tissue Specificity Studies (in animal models)

Preclinical studies in animal models have been conducted to characterize the systemic distribution and tissue specificity of Loteprednol Etabonate following administration. In studies involving rats and dogs, Loteprednol Etabonate was found to distribute to various tissues. However, the compound is noted for its rapid metabolism, which limits systemic exposure.

Following ocular administration in rabbits, Loteprednol Etabonate and its metabolites, PJ-90 and PJ-91, were identified in the cornea, aqueous humor, and iris-ciliary body. The highest concentrations of Loteprednol Etabonate and its metabolites were observed in the cornea. This suggests that the cornea is a primary site for the absorption and subsequent deactivation of the drug within the eye. A significant presence of metabolites was also detected in the iris-ciliary body, though to a lesser extent than in the cornea. The levels of both the parent drug and its metabolites in the aqueous humor were found to be very low.

A study comparing a novel Loteprednol Etabonate formulation with a standard suspension in rabbits showed that the compound was rapidly absorbed into ocular tissues. Peak concentrations were observed in the iris/ciliary body and retina at 30 minutes post-administration.

Table 1: Ocular Tissue Distribution of Loteprednol Etabonate in Rabbits

| Tissue | Compound Detected | Relative Concentration |

|---|---|---|

| Cornea | Loteprednol Etabonate, PJ-90, PJ-91 | Highest |

| Iris-ciliary body | Loteprednol Etabonate, PJ-90, PJ-91 | Substantial |

| Aqueous Humor | Loteprednol Etabonate, PJ-90, PJ-91 | Very Low |

Elimination Pathways of Loteprednol Etabonate and its Metabolites (in animal models)

The elimination of Loteprednol Etabonate and its primary metabolites, Δ¹-cortienic acid etabonate (PJ-90) and Δ¹-cortienic acid (PJ-91), has been investigated in rats. These studies indicate that the compound and its metabolites are primarily eliminated from the body through bile and urine. nih.gov

Following intravenous administration in rats, Loteprednol Etabonate demonstrates rapid, dose-dependent elimination. nih.gov A very small amount, approximately 2%, of the parent drug is excreted unchanged in the urine. nih.gov The majority of the administered dose is eliminated as metabolites. The excretion of PJ-91 is dose-dependent and is significantly higher at lower doses. nih.gov It has been projected that at systemic doses lower than 0.25 mg/kg, nearly all of the administered Loteprednol Etabonate will be metabolized and excreted as PJ-91. nih.gov

Studies focusing on the metabolites themselves found that both PJ-90 and PJ-91 are eliminated more rapidly than the parent compound, Loteprednol Etabonate. oup.comnih.gov After intravenous administration of PJ-90 and PJ-91 in rats, they rapidly reached peak concentrations in bile and urine, with the majority being eliminated within one hour. oup.comnih.gov The elimination of these metabolites was also found to be dose-dependent. oup.comnih.gov

The primary routes of excretion for the metabolites are bile and urine. For PJ-90, a significantly larger percentage is excreted in the bile compared to urine. oup.comnih.gov Similarly, PJ-91 is also predominantly excreted via the bile. oup.comnih.gov

Table 2: Cumulative Excretion of Loteprednol Etabonate Metabolites in Rats (4 hours post-administration)

| Compound | Dose | Route of Elimination | Percentage of Dose Excreted (%) |

|---|---|---|---|

| Δ¹-cortienic acid etabonate (PJ-90) | 1 mg/kg | Bile | 85.51 ± 3.38 |

| Urine | 4.84 ± 1.87 | ||

| 10 mg/kg | Bile | 67.50 ± 2.67 | |

| Urine | 13.85 ± 3.27 | ||

| Δ¹-cortienic acid (PJ-91) | 1 mg/kg | Bile | 71.90 ± 3.72 |

| Urine | 24.28 ± 8.44 | ||

| 10 mg/kg | Bile | 37.73 ± 2.69 |

Table 3: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Loteprednol Etabonate | LE |

| Δ¹-cortienic acid etabonate | PJ-90 |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Impact of Steroidal Backbone Modifications on Glucocorticoid Potency and Selectivity

The fundamental sterane nucleus of glucocorticoids has been the subject of extensive modification to enhance potency and selectivity. Several key structural features are generally accepted to increase glucocorticoid activity. nih.govuomustansiriyah.edu.iq

Δ¹,² Double Bond: The introduction of a double bond between carbons 1 and 2 in Ring A, a feature present in the prednisolone (B192156) backbone of loteprednol (B1675157) analogs, selectively increases glucocorticoid activity over mineralocorticoid activity. nih.gov This modification is critical for optimally positioning the C3 ketone, which forms a key hydrogen bond with the amino acid residue Arginine 611 (R611) in the glucocorticoid receptor (GR). bohrium.com

9α-Fluorination: The addition of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov This is attributed to the electron-withdrawing effect on the nearby 11β-hydroxyl group, which increases its acidity and potential for hydrogen bonding within the receptor. uomustansiriyah.edu.iq

16α/β-Methylation: Substitution at the C-16 position with a methyl group, can effectively eliminate mineralocorticoid (salt-retaining) activity, thereby increasing the selectivity of the compound for the glucocorticoid receptor. nih.gov

These modifications are often combined to create highly potent and selective agents. The strategic application of these SAR principles to the core structure of loteprednol analogs allows for the fine-tuning of their therapeutic profile.

Role of the C-17 Ester Group in Directing Metabolic Inactivation

A cornerstone of the design of "soft" corticosteroids like 17-Methoxycarbonyl Loteprednol is the incorporation of a metabolically labile ester group at the C-17 position. This group serves as the primary site for metabolic inactivation. nih.govresearchgate.net The concept, known as the "inactive metabolite approach," designs drugs to undergo a predictable, one-step deactivation to a non-toxic, inactive metabolite after exerting their therapeutic effect locally. researchgate.net

In the case of loteprednol analogs, the C-17 ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in the body, particularly in plasma and tissues. nih.govresearchgate.net This hydrolysis cleaves the ester bond, converting the active corticosteroid into its corresponding 17β-carboxylic acid metabolite, Δ¹-cortienic acid. capes.gov.br This carboxylic acid metabolite is devoid of glucocorticoid activity and is readily eliminated from the body. nih.gov This rapid, targeted inactivation is crucial for minimizing systemic side effects.

The rate of enzymatic hydrolysis, and thus the lability of the drug, can be influenced by the nature of the alcohol moiety in the ester group. The comparison between a methoxycarbonyl (-COOCH₃) and an ethoxycarbonyl (-COOCH₂CH₃) group involves considering both steric and electronic factors that affect the susceptibility of the carbonyl carbon to nucleophilic attack by esterases.

Generally, the rate of ester hydrolysis can be inversely proportional to the size of the alcohol group due to steric hindrance. uomustansiriyah.edu.iq However, studies on simple benzoate (B1203000) esters have shown that in rat plasma, methyl benzoate is more stable (half-life = 36 min) than ethyl benzoate (half-life = 17 min), suggesting a more complex relationship in a biological milieu. uomustansiriyah.edu.iq Conversely, chemical cleavage via an Sₙ2 mechanism is known to be faster for methyl esters than for ethyl esters. researchgate.net

Influence of C-20 Ketone Absence on Local vs. Systemic Activity Profile

Traditional corticosteroids, such as hydrocortisone (B1673445) and prednisolone, possess a ketone group at the C-20 position. researchgate.netresearchgate.net A significant metabolic pathway for these compounds involves the reduction of this C-20 ketone to form 20α- and 20β-hydroxy metabolites. These metabolites can retain significant glucocorticoid activity, contributing to the systemic side effects of the parent drug.

Loteprednol and its analogs, including this compound, are structurally distinct in that they lack the C-20 ketone. Instead, this position is part of the 17β-carboxylate ester structure. This fundamental modification completely blocks the metabolic pathway of C-20 reduction. As a result, metabolism can only proceed through the intended hydrolytic cleavage of the C-17 esters, which leads exclusively to the inactive carboxylic acid metabolites. nih.govresearchgate.net This design ensures that systemic absorption does not lead to the formation of active metabolites, thereby significantly improving the drug's safety profile and enhancing the ratio of local therapeutic activity to systemic side effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Loteprednol Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For loteprednol analogs, QSAR models have been developed to predict their binding affinity for the glucocorticoid receptor (GR), a key determinant of potency.

A study on a series of cortienic acid analogs, the parent structure for loteprednol, found that receptor affinity was primarily influenced by two major parameters:

Lipophilicity: The hydrophobicity of the C-17 side chains plays a crucial role. Increased lipophilicity generally leads to better receptor binding.

Steric Factors: The size and shape of the substituents at the C-17 position are critical. The receptor pocket has specific spatial requirements, and bulky groups can either enhance or hinder binding depending on their conformation. nih.gov

These findings underscore that optimizing the C-17 substituents is a key strategy for modulating the potency of these soft steroids. The relative receptor binding affinity (RBA) of several loteprednol analogs has been determined, illustrating the impact of structural modifications.

| Compound | Key Structural Features | Relative Receptor Binding Affinity (RBA) vs. Dexamethasone (B1670325) (100) |

|---|---|---|

| Dexamethasone (Reference) | 9α-fluoro, 16α-methyl | 100 |

| Loteprednol Etabonate | 17α-ethoxycarbonyloxy, 17β-chloromethyl ester | 430 |

| Etiprednol Dicloacetate | 17α-dichloroacetyl, 17β-ethyl ester | 1040 |

Data adapted from available research on soft steroid receptor binding affinities. researchgate.netcapes.gov.br

Computational Chemistry and Molecular Docking Studies of Glucocorticoid Receptor Interactions

Computational chemistry, including molecular docking simulations, provides atomic-level insights into how ligands like this compound interact with the GR ligand-binding domain (LBD). The GR LBD is a flexible structure that can adapt its conformation to accommodate different ligands, a concept known as "induced fit". bohrium.com

Docking studies reveal several key interactions that stabilize the ligand within the binding pocket:

Hydrogen Bonds: The steroid backbone forms a conserved network of hydrogen bonds. The C-3 ketone interacts with Gln570 and Arg611, while the 11β-hydroxyl group bonds with Asn564. bohrium.com

Hydrophobic Interactions: The lipophilic steroid core is buried in a predominantly hydrophobic pocket lined with various nonpolar amino acid residues.

C-17 Pocket Interactions: The substituents at the C-17 position project into a specific sub-pocket. The nature of the ester at this position is critical for high-affinity binding. For instance, bulky, lipophilic ester groups like furoates or carbonates can completely fill this pocket, forming additional favorable contacts and displacing key residues like Gln642, which contributes significantly to the high potency of some glucocorticoids. nih.govbohrium.com

Molecular modeling suggests that the 17α-methoxycarbonyl group and the 17β-ester of loteprednol analogs are positioned to make favorable hydrophobic and van der Waals contacts within this pocket, contributing to the high receptor affinity observed experimentally.

| Steroid Moiety | Interacting GR Residue(s) | Type of Interaction |

|---|---|---|

| C-3 Ketone | Gln570, Arg611 | Hydrogen Bond |

| C-11 Hydroxyl | Asn564 | Hydrogen Bond |

| C-17α/β Side Chains | Gln642, Met560, Met639 | Hydrophobic/van der Waals |

| Steroid Core (Rings A-D) | Multiple hydrophobic residues | Hydrophobic Interactions |

Interactions are based on crystallographic and docking studies of various glucocorticoids in the GR binding pocket. bohrium.com

Formulation Science and Advanced Drug Delivery Research Excluding Dosage/administration

Strategies for Enhancing Ocular Bioavailability and Residence Time

A primary challenge in topical ocular drug delivery is the eye's natural protective mechanisms, such as blinking and tear turnover, which limit a drug's residence time and subsequent absorption. nih.gov Several strategies have been developed to overcome these barriers for loteprednol (B1675157) etabonate.

Viscosity-Enhancing Gels: Formulations have been developed that utilize polymers to increase viscosity. nih.gov For example, a gel formulation containing polycarbophil is designed to thin with the shear force of blinking and then adhere to the ocular surface, prolonging the contact time of loteprednol etabonate. nih.gov This mucoadhesive property facilitates greater drug penetration into the anterior tissues. nih.gov

Particulate Systems: Advanced formulations utilize particle-based technologies to improve drug delivery. Mucus-penetrating particle (MPP) technology uses nanoparticles designed to navigate through the protective mucus layer of the tear film. arvojournals.orgresearchgate.net This allows the drug particles to reach the corneal surface more efficiently, leading to enhanced drug absorption and higher tissue concentrations compared to conventional suspensions. arvojournals.orgnih.govresearchgate.net A single application of a loteprednol etabonate formulation with MPP technology can increase its concentration in the aqueous humor, cornea, and conjunctiva by up to three times compared to traditional formulations. researchgate.net

| Strategy | Mechanism | Outcome | Reference |

|---|---|---|---|

| Mucoadhesive Gels (e.g., with Polycarbophil) | Increases formulation viscosity and adheres to the ocular surface, prolonging drug contact time. | Enhanced drug residence time and penetration into anterior tissues. | nih.gov |

| Mucus-Penetrating Particle (MPP) Technology | Utilizes nanoparticles that can penetrate the tear film's mucus layer to reach the corneal surface. | Improved drug delivery and significantly higher concentrations in ocular tissues. | arvojournals.orgresearchgate.netresearchgate.net |

Development of Microparticle Formulations for Sustained Ocular Delivery

Reducing particle size is a key strategy for improving the dissolution and penetration of poorly soluble drugs like loteprednol etabonate. This has led to the evolution from micronized suspensions to submicron and nanoparticle-based formulations.

Submicron Technology: A significant advancement was the development of a submicron (SM) gel formulation of loteprednol etabonate. aao.org This formulation reduces the median particle diameter from the 3–5 µm range found in micronized gels to between 0.4 and 0.6 µm. nih.gov The smaller particle size increases the surface area available for dissolution, allowing the drug to dissolve more rapidly in tears and penetrate ocular tissues more efficiently. aao.orgnih.gov

Nanoparticle Formulations: Further research has explored the use of various nanoformulations to enhance corneal delivery. These include solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsions (NE). researchgate.net These lipid-based colloidal systems are investigated for their potential to offer higher therapeutic efficacy compared to conventional solutions and suspensions. researchgate.net Another approach involves nanosuspensions that utilize mucus-penetrating particle (MPP) technology, which has been shown to enhance the penetration of loteprednol etabonate into target tissues. researchgate.net

| Formulation Type | Median Particle Size | Key Advantage | Reference |

|---|---|---|---|

| Micronized Gel | 3–5 µm | Standard formulation. | nih.gov |

| Submicron (SM) Gel | 0.4–0.6 µm | Improved drug dissolution and penetration into ocular tissues. | nih.gov |

| Nanosuspension with MPP Technology | Nanometer range | Enhanced penetration through the ocular mucus layer. | researchgate.net |

| Solid Lipid Nanoparticles (SLN) | ~86 nm | Potential for improved bioavailability and sustained release. | researchgate.net |

| Nanostructured Lipid Carriers (NLC) | ~82 nm | Similar to SLNs, with potential for higher drug loading. | researchgate.net |

Physicochemical Properties Driving Formulation Design

The unique physicochemical characteristics of loteprednol etabonate are fundamental to its design as a soft steroid and guide the development of its ophthalmic formulations.

Lipophilicity: Lipophilicity is a primary factor controlling the penetration of drugs through biological membranes like the cornea. researchgate.net The outer layer of the cornea, the epithelium, is lipophilic, making it a significant barrier to hydrophilic drugs. mdpi.com Loteprednol etabonate is characterized by high lipophilicity, which is greater than that of other steroids like hydrocortisone (B1673445). researchgate.net This property facilitates its permeation across the corneal epithelium and into the anterior segment of the eye. nih.govmdpi.com

Solubility: As a poorly water-soluble compound, loteprednol etabonate is typically formulated as a suspension or gel. nih.gov Formulation strategies, such as reducing particle size to the submicron level, are employed to enhance its dissolution rate in tear fluid, which is a prerequisite for absorption. aao.orgnih.gov

Metabolic Instability: The defining feature of loteprednol etabonate is its metabolically labile 17β-chloromethyl ester function. nih.gov This group was specifically engineered to be rapidly hydrolyzed by endogenous esterases present in ocular tissues into an inactive carboxylic acid metabolite (Δ¹-cortienic acid). drugbank.comnih.gov This rapid deactivation minimizes systemic exposure and reduces the risk of side effects commonly associated with corticosteroids. nih.govpatsnap.com

| Physicochemical Property | Description | Implication for Formulation Design | Reference |

|---|---|---|---|

| Lipophilicity | High; greater than other corticosteroids like hydrocortisone. | Enhances penetration through the lipophilic corneal epithelium, improving ocular permeation. | researchgate.netmdpi.com |

| Aqueous Solubility | Low. | Requires formulation as a suspension or gel; particle size reduction is used to improve dissolution rate. | nih.govnih.gov |

| Metabolic Profile | Designed with a labile ester group for rapid hydrolysis into inactive metabolites. | This "soft drug" approach is the core of its design, allowing for potent local activity with reduced systemic risk. Formulation focuses on delivering the active drug to the site of action and metabolism. | drugbank.comnih.govpatsnap.com |

Analytical Methodologies for Characterization and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Loteprednol (B1675157) Etabonate and Related Compounds

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Loteprednol Etabonate and its impurities, including 17-Methoxycarbonyl Loteprednol. ijprajournal.com Robust, stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed to separate the parent drug from its process-related impurities and degradation products. humanjournals.com

Method development often involves screening various stationary phases, such as C8, C18, and phenyl columns, to achieve optimal resolution. humanjournals.comnih.govkoreascience.kr For instance, one validated method utilized a Zorbax Eclipse XDB-Phenyl column (4.6 x 250 mm, 5 µm) with a mobile phase of water, acetonitrile (B52724), and acetic acid (34.5:65.0:0.5, v/v/v) at a flow rate of 1 mL/min, with detection at 244 nm. conicet.gov.arnih.govoup.com Another approach employed a Grace C18 column (4.6 × 250 mm, 5 µm) with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4) in a 65:35 ratio, with detection at 271 nm. ijarsct.co.in

These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. humanjournals.com Linearity is typically established over a concentration range relevant to the expected levels of impurities, with correlation coefficients (r²) consistently exceeding 0.999. nih.govconicet.gov.arnih.gov The specificity of these methods ensures that there is no interference from excipients or other degradation products at the retention time of Loteprednol Etabonate and its related substances. humanjournals.comoup.com

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Zorbax Eclipse XDB-Phenyl (4.6 x 250 mm, 5 µm) conicet.gov.arnih.gov | Grace C18 (4.6 × 250 mm, 5 µm) ijarsct.co.in |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (34.5:65.0:0.5, v/v/v) conicet.gov.arnih.gov | Acetonitrile:Phosphate Buffer (pH 4) (65:35, v/v) ijarsct.co.in |

| Flow Rate | 1.0 mL/min conicet.gov.arnih.gov | 1.0 mL/min ijarsct.co.in |

| Detection Wavelength | 244 nm conicet.gov.arnih.gov | 271 nm ijarsct.co.in |

| Linearity Range (LE) | 30-70 µg/mL conicet.gov.arnih.gov | 5-50 µg/mL ijarsct.co.in |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Impurity Profiling

For the identification and characterization of metabolites and low-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. ijprajournal.com This method combines the high-resolution separation capabilities of LC with the sensitive and specific detection of mass spectrometry, enabling the structural elucidation of unknown compounds. ijprajournal.com

LC-MS/MS is instrumental in profiling degradation products formed under various stress conditions, such as acidic, basic, and photolytic degradation. koreascience.kr In one study, this technique was used to characterize five distinct degradation products of Loteprednol. koreascience.kr The method provides crucial molecular weight information and fragmentation patterns, which are used to deduce the chemical structures of the impurities. ijprajournal.comkoreascience.kr

Validated LC-MS/MS methods have also been developed for the quantitative estimation of Loteprednol in biological matrices, demonstrating high sensitivity and specificity. wjpps.com For instance, a method for quantifying Loteprednol in aqueous humor was validated with a linear range of 2.05 to 203.35 ng/mL, showcasing the technique's suitability for trace-level analysis. wjpps.com

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation of this compound and other Analogs

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the definitive structural elucidation of this compound and other analogs of Loteprednol Etabonate. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HETCOR), provides detailed information about the chemical environment of each atom in the molecule, allowing for unequivocal assignment of proton and carbon resonances. nih.gov

These spectroscopic methods were employed to investigate several structural analogs of prednisolone (B192156), including Loteprednol Etabonate. nih.gov The analysis confirmed the stereochemical structure of Loteprednol Etabonate to be analogous to that of prednisolone. nih.gov Such techniques are vital for confirming the identity of synthesized reference standards of impurities like this compound and for characterizing novel degradation products isolated during stability studies. nih.gov

Stability-Indicating Assay Method Development for Loteprednol Etabonate

The development of stability-indicating assay methods (SIAMs) is a regulatory requirement to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, which might form during storage. conicet.gov.arnih.gov For Loteprednol Etabonate, this involves subjecting the drug substance and product to forced degradation studies under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.govoup.com

A successful SIAM must be able to separate the intact drug from all significant degradation products. conicet.gov.arnih.gov The HPLC methods described in section 7.1 are often developed and validated as stability-indicating. humanjournals.com For example, studies have shown that under stress conditions, significant degradation of Loteprednol Etabonate occurs, but the developed HPLC methods were able to resolve the main peak from the degradation products, confirming the methods' specificity and stability-indicating nature. conicet.gov.arnih.govoup.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm the homogeneity of the drug peak in stressed samples. oup.com

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis | Significant degradation observed conicet.gov.arnih.gov |

| Alkali Hydrolysis | Significant degradation observed conicet.gov.arnih.gov |

| Oxidation | Significant degradation observed conicet.gov.arnih.gov |

| Photolysis | Significant degradation observed conicet.gov.arnih.gov |

| Heat (Thermal) | Significant degradation observed in solution conicet.gov.arnih.gov |

Purity Assessment and Quantification of this compound as a Reference Standard or Impurity

The accurate assessment of purity and the quantification of this compound are crucial, whether it is being used as a certified reference standard or being monitored as an impurity in Loteprednol Etabonate. synthinkchemicals.com Validated HPLC methods are the primary means for this purpose. nih.gov

When this compound is an impurity, its level is controlled within strict limits defined by regulatory bodies. The HPLC methods must have a limit of detection (LOD) and limit of quantification (LOQ) that are sufficiently low to measure the impurity at the specified threshold. nih.gov For instance, a validated HPLC method for Loteprednol Etabonate and its related substances demonstrated LODs for various impurities in the range of 0.001% to 0.004% relative to the active ingredient. nih.gov

As a reference standard, this compound must be highly characterized, with its purity established using a combination of analytical techniques. synthinkchemicals.com This typically includes HPLC for chromatographic purity, mass spectrometry for molecular weight confirmation, and NMR for structural identity. synthinkchemicals.com This well-characterized standard is then used for the identification and quantification of the impurity in routine quality control testing of Loteprednol Etabonate. synthinkchemicals.com

Preclinical Research Models and Methodological Innovations

Ex Vivo Ocular Tissue Models for Permeation and Metabolism Studies

There are no published studies that have utilized ex vivo models, such as isolated corneas or other ocular tissues, to investigate the permeation characteristics and metabolic fate of 17-Methoxycarbonyl Loteprednol (B1675157).

Animal Models for Pharmacokinetic and Pharmacodynamic Assessment

Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of 17-Methoxycarbonyl Loteprednol following administration in any animal models have not been reported in the scientific literature.

Comparative Preclinical Studies of Loteprednol Analogs with Traditional Corticosteroids

While comparative studies exist for loteprednol etabonate, no such preclinical studies that include this compound for comparison against traditional corticosteroids were identified.

Advanced Bioanalytical Techniques for Low-Level Compound Detection

There are no specific, validated bioanalytical methods published for the quantification of this compound and its potential metabolites in biological matrices.

Future Directions in Research on Loteprednol and Its Analogs

Design and Synthesis of Next-Generation Retrometabolic Steroids with Tunable Metabolic Stability

The core principle of retrometabolic drug design is the intentional engineering of a molecule to have a controlled and predictable metabolic pathway. wikipedia.orgnih.gov For soft steroids like loteprednol (B1675157) and its analogs, this involves designing compounds that are readily metabolized to inactive derivatives after exerting their therapeutic effect. Future research in this area will likely focus on the synthesis of novel analogs with precisely tuned metabolic stability.

By strategically modifying the chemical structure of the parent compound, researchers can influence the rate of metabolic inactivation. For instance, altering the ester groups at the C-17 position of the steroid nucleus can significantly impact the molecule's susceptibility to hydrolysis by esterases present in ocular tissues. The synthesis of a series of analogs with varying alkyl or aryl ester moieties would allow for a systematic evaluation of structure-activity relationships (SAR) and structure-metabolism relationships (SMR). wikipedia.org This would enable the selection of candidates with an optimal balance between potent anti-inflammatory activity and a desired rate of inactivation.

The table below illustrates a hypothetical series of loteprednol analogs and their predicted metabolic stability, a key focus for future synthetic efforts.

| Compound | C-17 Ester Group | Predicted Relative Metabolic Stability |

| Loteprednol Etabonate | Etabonate | Baseline |

| 17-Methoxycarbonyl Loteprednol | Methoxycarbonyl | Higher |

| Analog A | Propoxycarbonyl | Moderate |

| Analog B | Isopropoxycarbonyl | Lower |

| Analog C | Cyclohexylcarbonyl | Very Low |

This table is for illustrative purposes to depict the concept of tunable metabolic stability.

Deeper Elucidation of Glucocorticoid Receptor-Mediated Gene Regulation by Soft Steroids

Glucocorticoids exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a multitude of genes. nih.govnih.govfrontiersin.org Upon binding, the GR translocates to the nucleus and modulates gene transcription, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. nih.govnih.gov

Future research should aim to unravel the specific molecular interactions between novel soft steroids, including this compound, and the GR. This would involve detailed studies on receptor binding affinity, GR dimerization, and the recruitment of co-activators or co-repressors. nih.gov Advanced techniques such as cryo-electron microscopy and computational modeling could provide high-resolution insights into the conformational changes induced in the GR upon binding to different analogs.

A deeper understanding of how subtle structural modifications in the steroid molecule influence GR-mediated gene regulation will be crucial. For example, it would be valuable to investigate whether certain analogs exhibit a preferential transrepression (inhibition of pro-inflammatory transcription factors) over transactivation (activation of anti-inflammatory genes), which could potentially lead to an improved safety profile. nih.gov

The following table presents hypothetical glucocorticoid receptor binding affinities for a series of loteprednol analogs, a critical parameter for understanding their potential efficacy.

| Compound | Relative Binding Affinity (RBA) to Glucocorticoid Receptor (%) |

| Dexamethasone (B1670325) | 100 |

| Loteprednol Etabonate | 65 |

| This compound | 75 |

| Analog D | 85 |

| Analog E | 50 |

Data is hypothetical and intended to illustrate the concept of varying receptor affinities among analogs.

Predictive Modeling for Soft Drug Metabolism and Inactivation Kinetics

The development of in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates has become an indispensable tool in modern drug discovery. pensoft.netcambridge.org For soft steroids, predictive models that can accurately forecast their metabolic pathways and inactivation kinetics are of particular importance.

Future research should focus on developing and validating computational models specifically tailored for retrometabolic steroids. These models could utilize quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches to correlate the chemical structures of loteprednol analogs with their metabolic stability and pharmacokinetic profiles. cambridge.org

Such models would enable the rapid screening of virtual libraries of novel soft steroids, allowing researchers to prioritize the synthesis of compounds with the most promising predicted properties. This would significantly accelerate the drug discovery process and reduce the reliance on extensive in vitro and in vivo testing in the early stages of development. Furthermore, these models could help in identifying potential "soft spots" in the molecule that are most susceptible to metabolism, guiding further chemical modifications to fine-tune the drug's properties. pensoft.netcambridge.org

The table below provides a conceptual example of how predictive modeling could be used to estimate the pharmacokinetic parameters of new loteprednol analogs.

| Compound | Predicted In Vitro Half-Life (minutes) in Corneal Tissue Homogenate | Predicted Ocular Bioavailability (%) |

| Loteprednol Etabonate | 30 | 5 |

| This compound | 45 | 7 |

| Analog F | 20 | 3 |

| Analog G | 60 | 10 |

These values are hypothetical and serve to demonstrate the utility of predictive modeling in drug design.

Novel Approaches to Targeted Ocular Drug Delivery and Tissue-Specific Metabolism

Effective drug delivery to the eye remains a significant challenge due to the complex anatomy and physiology of the ocular surface. nih.govnih.govaao.org Future research on loteprednol analogs will need to be coupled with advancements in ocular drug delivery technologies to maximize their therapeutic potential.

Nanotechnology-based delivery systems, such as nanoparticles, nanoemulsions, and liposomes, offer promising strategies to enhance the corneal penetration and bioavailability of topically administered corticosteroids. nih.govnih.govaao.orgijooo.org These nanocarriers can be engineered to encapsulate the drug, protecting it from premature degradation and facilitating its transport across the ocular barriers. nih.gov

Furthermore, research into stimuli-responsive drug delivery systems could lead to the development of "smart" formulations that release the active drug in response to specific triggers, such as changes in pH or the presence of inflammatory enzymes. This would allow for a more targeted and on-demand delivery of the therapeutic agent to the site of inflammation.

Another exciting area of future research is the exploration of tissue-specific metabolism. By designing soft steroids that are preferentially metabolized by enzymes that are highly expressed in specific ocular tissues, it may be possible to achieve a more localized therapeutic effect with even lower systemic exposure.

The table below outlines potential advanced drug delivery systems for future loteprednol analogs.

| Delivery System | Proposed Advantage for Ocular Delivery |

| Mucoadhesive Nanoparticles | Prolonged residence time on the ocular surface |

| Cationic Nanoemulsions | Enhanced corneal penetration through electrostatic interactions |

| Thermosensitive Gels | Forms a gel upon contact with the eye, providing sustained release |

| Drug-Eluting Contact Lenses | Continuous delivery of the drug over an extended period |

Standardization of Analytical Methods for Impurity Control and Quality Assurance of Soft Steroid Formulations

Ensuring the purity and quality of pharmaceutical formulations is paramount for patient safety and therapeutic efficacy. For soft steroids like this compound, the development and standardization of robust analytical methods for impurity profiling and quality control will be a critical aspect of future research and development.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of corticosteroids and their related impurities. researchgate.netkoreascience.krnih.gov Future work should focus on developing and validating highly sensitive and specific HPLC methods capable of detecting and quantifying potential process-related impurities and degradation products of novel loteprednol analogs. koreascience.krnih.gov

The use of orthogonal analytical techniques, such as supercritical fluid chromatography (SFC), could provide complementary separation selectivity and further enhance the confidence in the purity assessment. The identification and characterization of any unknown impurities using techniques like mass spectrometry (MS) will also be essential.

Standardization of these analytical methods across different laboratories and manufacturing sites will be crucial for ensuring the consistent quality of the final drug product. This will involve the development of detailed standard operating procedures (SOPs), the use of certified reference standards, and participation in inter-laboratory validation studies.

The following table provides an example of a set of analytical tests that would be essential for the quality control of a future soft steroid formulation.

| Analytical Test | Purpose | Acceptance Criteria (Example) |

| HPLC Assay | To determine the content of the active pharmaceutical ingredient (API) | 98.0% - 102.0% of the label claim |

| HPLC Impurity Profile | To detect and quantify related substances and degradation products | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |

| Particle Size Analysis | To ensure uniformity of the drug substance in suspension formulations | D90 ≤ 10 µm |

| In Vitro Drug Release | To assess the rate and extent of drug release from the formulation | ≥ 80% released in 30 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.